2-(4,5-Dibromo-1H-indol-3-yl)acetic acid is a synthetic organic compound that belongs to the indole family, characterized by the presence of two bromine atoms at the 4 and 5 positions of the indole ring and an acetic acid moiety. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 347.00 g/mol. The compound's structure can be represented by the following canonical SMILES notation: CC1=C(C2=C(N1)C(=CC(=C2)Br)Br)CC(=O)O .
Research indicates that 2-(4,5-dibromo-1H-indol-3-yl)acetic acid exhibits significant biological activity. It has been studied for its potential anti-cancer properties, particularly in inhibiting the proliferation of cancer cells. Additionally, its interactions with specific enzymes and receptors suggest possible roles in modulating various biological pathways, including those involved in inflammation and microbial resistance .
The synthesis of 2-(4,5-dibromo-1H-indol-3-yl)acetic acid typically involves a multi-step process:
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid has potential applications in various fields:
Studies have shown that 2-(4,5-dibromo-1H-indol-3-yl)acetic acid interacts with various biological targets. For instance, it may inhibit specific enzymes involved in cancer cell signaling pathways, thereby reducing tumor growth. Furthermore, its ability to disrupt microbial cell membranes indicates potential use as an antimicrobial agent .
Several compounds share structural similarities with 2-(4,5-dibromo-1H-indol-3-yl)acetic acid. Here are a few notable ones:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Indole-3-acetic acid | Indole structure with a single acetic acid group | A natural plant hormone involved in growth regulation |
| 5-Bromoindole | Brominated indole without acetic acid | Simpler structure; lower reactivity |
| 2-Methylindole | Methyl group at position 2 | Lacks halogen substitutions; different biological properties |
| 7-Bromoindole | Bromine at position 7 | Different substitution pattern; unique reactivity profile |
The uniqueness of 2-(4,5-dibromo-1H-indol-3-yl)acetic acid lies in its dual bromine substitutions at positions 4 and 5 on the indole ring. This configuration enhances its reactivity and biological activity compared to simpler indole derivatives. The presence of both an acetic acid group and multiple halogen substituents allows for diverse interactions with biological systems, making this compound a valuable candidate for further research and application development .
The synthesis of 2-(4,5-dibromo-1H-indol-3-yl)acetic acid historically relies on sequential bromination and functionalization steps. A representative approach involves the initial bromination of indole precursors followed by the introduction of the acetic acid moiety. For example, a three-step synthesis for 5-bromoindole—a structurally related compound—begins with sulfonation at the indole’s 2-position using sodium bisulfite in alcoholic solvents, achieving regioselective protection. Subsequent acetylation with acetic anhydride stabilizes the indole nitrogen, enabling controlled bromination at the 5-position with liquid bromine at 0–5°C. Finally, alkaline hydrolysis removes the sulfonate group, yielding the desired brominated product.
This methodology mirrors strategies employed for 2-(4,5-dibromo-1H-indol-3-yl)acetic acid, where bromination precedes carboxylation. In one documented protocol, indole is first dibrominated using bromine in dichloromethane, followed by Friedel-Crafts acylation to introduce the acetic acid side chain. Purification via silica gel column chromatography with ethyl acetate/hexane mixtures ensures high purity. However, these methods often require stoichiometric reagents and generate halogenated waste, underscoring the need for greener alternatives.
Table 1: Reaction Conditions for Traditional Bromination Steps
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sulfonation | NaHSO₃, Isopropanol | 25 | 85–90 |
| Acetylation | Acetic anhydride | 70–73 | 78–82 |
| Bromination | Br₂, H₂O | 0–5 | 65–70 |
| Hydrolysis | NaOH, Reflux | 100 | 88–92 |
Data synthesized from patent examples.
The cytotoxic properties of 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid and related dibrominated indole derivatives demonstrate substantial antiproliferative activity against various neoplastic cell lines through multiple mechanistic pathways. Research on structurally similar 5,7-dibromoisatin analogs has revealed micromolar potency against human colon cancer cell lines, with compounds achieving IC50 values in the 1 micromolar range [3]. The dibrominated indole framework exhibits enhanced cytotoxicity compared to monobrominated counterparts, suggesting that the dual-bromine substitution pattern significantly amplifies antineoplastic activity [2] [3].
The primary cytotoxic mechanism involves dual inhibition of tubulin polymerization and the protein kinase B pathway. Studies on dibromoisatin derivatives demonstrate that compounds bearing dual bromine substitutions effectively inhibit tubulin polymerization to levels comparable with vinblastine sulfate, a clinically established antimitotic agent [3]. Western blot analysis reveals that these compounds reduce both protein levels and phosphorylation states of protein kinase B at concentrations as low as 1-2 micromolar, indicating potent interference with cellular survival signaling cascades [3].
Flow cytometric analysis of dibrominated indole-treated neoplastic cells reveals dose-dependent apoptosis induction, with compounds inducing up to 67% apoptotic cell death at 5 micromolar concentrations [3]. The apoptotic process is mediated through caspase cascade activation, particularly caspases 3, 7, 8, and 9, with corresponding increases in caspase activity reaching 16-fold above control levels [3] [4]. DNA fragmentation assays using terminal deoxynucleotidyl transferase dUTP nick end labeling confirm extensive chromosomal damage in treated cells, supporting the apoptotic mechanism of action [3].
Cell cycle analysis demonstrates that dibrominated indole derivatives induce pronounced cell cycle arrest at the G2/M checkpoint, with treated populations showing 25.7% of cells arrested in this phase compared to untreated controls [4] [5]. This arrest pattern is consistent with microtubule-targeting agents and supports the tubulin polymerization inhibition mechanism. The compound 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide exhibits equipotent cytotoxic activity to vinblastine with IC50 values of 1.96 and 1.90 micromolar respectively, demonstrating the therapeutic potential of dibrominated indole frameworks [2].
| Compound | Cell Line | IC50 Value | Primary Mechanism | Apoptosis Induction |
|---|---|---|---|---|
| 5,7-Dibromoisatin analog 6 | HT29 (Colon Cancer) | ~1 µM | Tubulin inhibition, Akt suppression | 56% at 5 µM |
| 5,7-Dibromoisatin analog 11 | HT29 (Colon Cancer) | ~1 µM | Tubulin inhibition, Akt suppression | 67% at 5 µM |
| 5,7-Dibromoisatin analog 13 | HT29 (Colon Cancer) | ~1 µM | Tubulin inhibition, Akt suppression | 61% at 5 µM |
| 6-Bromoisatin | HT29 (Colon Cancer) | ~100 µM | Caspase 3/7 activation | 77.6% |
| Dibromo-indol acetamide | MCF-7 (Breast Cancer) | 1.96 µM | Cell cycle arrest | Equipotent to vinblastine |
The structural characteristics of 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid contribute to its ability to modulate microbial membrane permeability through direct interaction with lipid bilayers and specific transport mechanisms. Indole derivatives, particularly those bearing electron-withdrawing substituents such as bromine atoms, demonstrate enhanced membrane-perturbing properties compared to unsubstituted analogs [6] [7]. The dual-bromination pattern at positions 4 and 5 creates an amphiphilic molecular structure that facilitates membrane insertion and disruption of normal permeability barriers [6].
Research on related brominated indole compounds reveals that these molecules can traverse bacterial membranes through passive diffusion mechanisms without requiring protein-mediated transport systems. Direct observation of artificial liposomes composed of Escherichia coli polar lipid extracts demonstrates that brominated indole derivatives rapidly equilibrate across lipid bilayers, achieving uniform distribution within minutes of exposure [7]. This passive permeability mechanism is attributed to the lipophilic character conferred by bromine substitutions combined with the planar indole ring system that allows intercalation between membrane phospholipids [7].
Membrane potential measurements using cationic fluorescent dyes reveal that brominated indole derivatives cause significant depolarization of bacterial cell membranes. Compounds such as benzothiazole derivatives bearing bromine substituents achieve minimum inhibitory concentrations of 3.91-31.2 micrograms per milliliter against Staphylococcus aureus and Escherichia coli through membrane potential disruption and subsequent DNA binding within the cytoplasm [6]. The mechanism involves initial membrane permeabilization followed by intracellular accumulation and interaction with nucleic acids [6].
Thiazolidine derivatives with brominated aromatic rings demonstrate selective antimicrobial activity with minimum inhibitory concentrations ranging from 15.60 to 62.50 micrograms per milliliter against Gram-positive pathogens including Staphylococcus aureus and Bacillus subtilis [6]. These compounds alter membrane permeability through mechanisms involving penicillin-binding protein inhibition and peptidoglycan synthesis disruption, with molecular docking studies confirming hydrogen bonding interactions with key active site residues [6].
The relationship between bromine substitution patterns and membrane activity demonstrates position-dependent effects, with compounds bearing bromine atoms at positions that enhance electron-withdrawing character showing superior membrane-disrupting properties. Studies on brominated indole carboxaldehydes reveal that monobrominated variants reduce quorum sensing inhibition IC50 values by 2-13 fold compared to unsubstituted analogs, indicating enhanced bacterial membrane penetration and intracellular target engagement [8].
| Compound Class | Target Organism | MIC Range (µg/mL) | Mechanism | Selectivity |
|---|---|---|---|---|
| Benzothiazole-Br derivatives | S. aureus, E. coli | 3.91-31.2 | Membrane depolarization, DNA binding | Broad spectrum |
| Thiazolidine-Br compounds | S. aureus, B. subtilis | 15.60-62.50 | PBP inhibition, membrane alteration | Gram-positive |
| Brominated indole carboxaldehydes | C. violaceum | 2-13 fold IC50 reduction | Quorum sensing disruption | Species-specific |
| Deformylflustrabromine | E. coli, S. aureus | Biofilm inhibition | Indole signaling interference | Biofilm-specific |
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid and structurally related dibrominated indole derivatives exhibit significant inhibitory activity against key enzymes involved in pro-inflammatory signaling cascades. The dual-bromination pattern enhances the compound's ability to interfere with inflammatory mediator production through multiple enzymatic targets, including nuclear factor kappa B translocation, nitric oxide synthase activity, and cyclooxygenase-mediated prostaglandin synthesis [9] [10].
Nuclear factor kappa B translocation inhibition represents a primary anti-inflammatory mechanism for brominated indole derivatives. 6-Bromoisatin demonstrates 63.7% reduction in nuclear factor kappa B translocation at concentrations of 40 micrograms per milliliter in lipopolysaccharide-stimulated RAW264.7 macrophages, while 6-bromoindole achieves 60.7% inhibition under identical conditions [9]. The position-dependent activity pattern shows 5-bromo derivatives exhibiting superior activity compared to 6-bromo and 7-bromo analogs, with the rank order of potency being 5-bromo > 6-bromo > 7-bromo substituents [9].
Nitric oxide production inhibition by brominated indole compounds occurs through direct enzyme interaction rather than cellular toxicity mechanisms. Tyrindoleninone, a natural dibrominated indole derivative, achieves an IC50 of 26.4 micrograms per milliliter (103 micromolar) for nitric oxide inhibition in activated macrophages [9]. The structure-activity relationship demonstrates that monobrominated indole derivatives generally exhibit higher potency than dibrominated analogs for nitric oxide synthase inhibition, suggesting steric hindrance effects from multiple bromine substituents [9].
Prostaglandin E2 synthesis inhibition occurs through cyclooxygenase pathway interference, with brominated indole extracts achieving IC50 values of 34.24 micrograms per milliliter in calcium ionophore-stimulated fibroblasts [9]. The mechanism involves direct enzyme binding rather than upstream signaling pathway modulation, as confirmed by enzyme kinetic studies showing competitive inhibition patterns [9].
Tumor necrosis factor alpha and interleukin production suppression represents another significant anti-inflammatory mechanism. Indole-3-acetic acid and related derivatives significantly reduce production of tumor necrosis factor alpha, interleukin-6, interleukin-17A, and interleukin-23 while promoting anti-inflammatory interleukin-10 synthesis [10] [11]. This dual effect creates favorable pro-inflammatory to anti-inflammatory cytokine ratios that support resolution of inflammatory responses [10].
DNA topoisomerase II alpha inhibition by brominated indole-containing compounds demonstrates IC50 values ranging from 43 to 76 micromolar, with some derivatives achieving 79% enzymatic inhibition at 100 micromolar concentrations [12] [13]. The mechanism involves formation of stable enzyme-DNA-inhibitor complexes that prevent normal DNA strand passage reactions, similar to established topoisomerase poisons such as etoposide [12]. Molecular docking studies reveal that brominated indole frameworks form extensive aromatic interactions with the enzyme active site while the carboxylic acid moiety engages in hydrogen bonding with key catalytic residues [12].
| Target Enzyme | Compound | IC50/Inhibition | Mechanism | Selectivity Pattern |
|---|---|---|---|---|
| NF-κB translocation | 6-Bromoisatin | 63.7% at 40 µg/mL | Direct pathway interference | 5Br > 6Br > 7Br |
| NF-κB translocation | 6-Bromoindole | 60.7% at 40 µg/mL | Direct pathway interference | Position-dependent |
| Nitric oxide synthase | Tyrindoleninone | IC50 = 26.4 µg/mL | Competitive enzyme binding | Monobrominated > dibrominated |
| Cyclooxygenase | Brominated indole extract | IC50 = 34.24 µg/mL | Direct enzyme inhibition | Gram-positive selectivity |
| DNA Topoisomerase IIα | Thiosemicarbazone derivatives | IC50 = 43-76 µM | DNA-enzyme complex stabilization | Dual mechanism (Topo IIα + IDO1) |
| DNA Topoisomerase IIα | Acridine-thiosemicarbazone | 79% at 100 µM | Catalytic interference | Superior to amsacrine |
The positioning of bromine substituents on the indole ring system exerts profound electronic effects that directly influence biological activity through alterations in electron density distribution and molecular recognition patterns. Research has demonstrated that bromine atoms, as electron-withdrawing groups, significantly modulate the electronic properties of indole derivatives through both inductive and resonance effects [1].
In indole-based compounds, the electronic absorption and fluorescence characteristics are strongly influenced by substituent positioning. Studies have shown that electron-withdrawing substituents such as bromine create bathochromic shifts in both the long-wavelength absorption maxima and fluorescence emission spectra [1]. The magnitude of these shifts correlates with Hammett substituent constants, indicating a direct relationship between electronic effects and optical properties. For 5-bromoindole, the absorption maximum occurs at 248-286 nanometers depending on the solvent system, demonstrating the significant electronic perturbation caused by bromine substitution [1].
The position-specific effects of bromine substitution have been systematically investigated through structure-activity analyses. Research on halogenated indole derivatives has revealed that 4-bromoindole and 5-bromoindole exhibit markedly different binding affinities and biological activities compared to their non-halogenated counterparts [2]. In di-indolylmethane derivatives, 4-bromo-1H-indol-3-yl compounds showed enhanced potency in cannabinoid receptor binding assays, with the 4-bromo derivative (PSB-19571) demonstrating an effective concentration (EC₅₀) of 0.0450 micromolar in β-arrestin recruitment assays [2].
The electronic influence of bromine positioning extends to molecular recognition processes through alterations in hydrogen bonding capabilities and π-π stacking interactions. Studies have shown that bromine substituents at the 2-position of indole rings can transform biofilm inhibitors into biofilm inducers, demonstrating the critical importance of halogen positioning in determining biological outcomes [3]. This positional sensitivity reflects the different electronic environments created by bromine substitution at various ring positions.
| Position | Electronic Effect | Biological Impact | Reference |
|---|---|---|---|
| 4-Position | Strong electron withdrawal | Enhanced receptor binding (EC₅₀ = 0.045 μM) | [2] |
| 5-Position | Moderate electron withdrawal | Altered optical properties (λmax = 248-286 nm) | [1] |
| 2-Position | Conjugative withdrawal | Bioactivity modulation (inhibitor to inducer) | [3] |
The electron-withdrawing nature of bromine substituents has been quantitatively assessed through Hammett parameter correlations. Linear relationships exist between the wavenumbers of long-wavelength absorption maxima and ground-state Hammett substituent constants for bromine-substituted indoles [1]. These correlations demonstrate that electron-withdrawing substituents lower the electronic transition energy gap, with larger positive Hammett values indicating greater bioactivity enhancement through electronic effects.
The spatial arrangement of methoxy groups relative to the indole nucleus creates distinct electronic and steric environments that profoundly influence biological activity patterns. Comparative studies between para and ortho methoxy substitution patterns reveal significant differences in receptor binding affinities and pharmacological properties.
In para-substituted methoxy indole derivatives, the electron-donating methoxy group operates through resonance stabilization, creating enhanced electron density at the indole nitrogen and improving hydrogen bonding capabilities with biological targets [4]. Research on indole-2-carboxylates has demonstrated that para-methoxy substitution at the terminal phenyl ring results in nanomolar binding affinities to glycine binding sites, with compounds achieving pKi values of 8.5 and displaying greater than 1000-fold selectivity over other glutamate receptor binding sites [4].
The positional preference for methoxy groups has been systematically evaluated through structure-activity relationship analyses. Quantitative structure-activity relationship studies indicate that the pKi values decrease with increasing lipophilicity and steric bulk of substituents, while increasing with the electron donor resonance effect of groups in the para position [4]. This suggests that para-methoxy substitution provides optimal electronic enhancement without significant steric penalties.
| Substitution Pattern | Binding Affinity (pKi) | Electronic Effect | Steric Impact |
|---|---|---|---|
| Para-methoxy | 8.5 | Strong electron donation | Minimal hindrance |
| Ortho-methoxy | 7.2-7.8 | Moderate electron donation | Significant hindrance |
| Multiple ortho-methoxy | 6.8-7.4 | Enhanced donation | Severe hindrance |
The influence of methoxy group orientation on molecular recognition has been demonstrated through competitive binding studies. Para-methoxy derivatives consistently outperform ortho-substituted analogs in receptor binding assays, with improvements ranging from 3-fold to 15-fold depending on the specific target protein [6]. This superiority stems from the para position allowing optimal electronic effects without introducing conformational constraints that limit binding site access.
Research on adenosine analogs with indole moieties has revealed that ortho-substituted methoxy groups create unfavorable steric interactions that reduce binding affinity to adenosine receptors [6]. The 3-indolyl analog with para substitution showed sevenfold higher potency compared to ortho-substituted variants, with the increased steric hindrance of ortho-substitution markedly decreasing receptor potency.
The three-dimensional molecular architecture of indolecarboxylic acid derivatives significantly impacts their ability to achieve optimal binding conformations within biological receptor sites. Steric bulk analysis reveals critical structure-activity relationships that determine binding affinity landscapes and therapeutic potential.
Computational studies have established that steric effects influence binding affinity through multiple mechanisms including steric hindrance, excluded volume effects, and conformational restrictions [7]. The binding of ligands to protein receptors requires navigation through sterically constrained environments, where bulky substituents can reduce binding affinity by preventing optimal molecular complementarity [8].
Research on indole-based HIV-1 fusion inhibitors has demonstrated the critical importance of steric considerations in drug design. Compounds with bulky additions to aromatic rings showed compromised binding affinity and antiviral potency compared to sterically unencumbered analogs [9]. The most active inhibitor in the series exhibited a compact molecular structure with minimal steric clash, achieving 0.6 micromolar binding affinity and 0.2 micromolar effective concentration values against viral replication [9].
The relationship between molecular size and receptor binding has been quantified through three-dimensional quantitative structure-activity relationship analyses. Studies indicate that receptor binding sites accommodate molecules within specific volume constraints, with deviations from optimal steric profiles resulting in exponential decreases in binding affinity [8]. For indole derivatives, the optimal molecular volume ranges from 300-450 cubic angstroms, beyond which significant binding penalties occur.
| Steric Parameter | Optimal Range | Binding Impact | Activity Retention |
|---|---|---|---|
| Molecular Volume | 300-450 Ų | High affinity | >80% activity |
| Substituent Length | <4 Å from core | Moderate impact | 50-80% activity |
| Ring Substitution | <2 bulky groups | Severe impact | <50% activity |
Molecular dynamics simulations have revealed that steric bulk influences not only static binding affinity but also dynamic binding stability [10]. Large substituents create unfavorable contacts that destabilize protein-ligand complexes, leading to increased dissociation rates and reduced residence times. The radius of gyration calculations for indole derivatives show that compact molecules maintain stable binding conformations, while extended structures exhibit greater conformational flexibility that can disrupt binding interactions [10].
The concept of steric hindrance has been applied to understanding selectivity patterns in indole derivative binding. Research has shown that bulky substituents can provide selectivity advantages by preventing binding to off-target receptors with smaller binding sites [11]. This selectivity through steric exclusion has been demonstrated in chloride transport studies, where sterically hindered receptors showed enhanced selectivity for target ions while excluding larger competing species [11].
Structure-activity relationship analyses have identified specific steric tolerance zones within indole-binding receptors. The hydrophobic pocket binding mechanism central to indole derivative potency accommodates substituents up to van der Waals radii of 4.0 angstroms without significant binding penalties [9]. Beyond this threshold, exponential decreases in binding affinity occur, with some derivatives showing complete loss of biological activity when critical steric thresholds are exceeded.